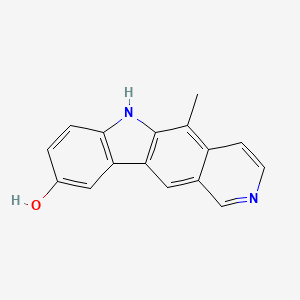
9-Hydroxy-11-demethylellipticine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-11-demethylellipticine typically involves the modification of the ellipticine structure. One common approach is the hydroxylation at the 9-position of ellipticine, followed by demethylation at the 11-position . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-11-demethylellipticine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
9-Hydroxy-11-demethylellipticine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-11-demethylellipticine involves multiple pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and thereby inhibiting cell division.
Oxidative Stress: The compound induces oxidative stress within cells, leading to apoptosis.
Comparison with Similar Compounds
Ellipticine: The parent compound, known for its anticancer properties.
9-Methoxyellipticine: Another derivative with similar biological activity.
Celiptium (9-hydroxy-N-methylellipticinium acetate): A derivative that progressed to phase II clinical trials.
Uniqueness: 9-Hydroxy-11-demethylellipticine stands out due to its specific modifications, which enhance its cytotoxic activity and make it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
77253-64-6 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-12-4-5-17-8-10(12)6-14-13-7-11(19)2-3-15(13)18-16(9)14/h2-8,18-19H,1H3 |
InChI Key |
JYUPGHDIRBJNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















